4-chloro-N-(2,2-dimethylpropyl)benzenesulfonamide
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Overview
Description
4-Chloro-N-(2,2-dimethylpropyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzene ring substituted with a chloro group and a sulfonamide group attached to a 2,2-dimethylpropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,2-dimethylpropyl)benzene-1-sulfonamide typically involves the following steps:
Chlorination: Benzene is chlorinated to form chlorobenzene using chlorine gas in the presence of a catalyst such as ferric chloride.
Sulfonation: Chlorobenzene undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride.
Amidation: The 4-chlorobenzenesulfonyl chloride is then reacted with 2,2-dimethylpropylamine under basic conditions to yield 4-chloro-N-(2,2-dimethylpropyl)benzene-1-sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow reactors may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2,2-dimethylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include various substituted benzene derivatives.
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Products typically include amines or other reduced forms of the sulfonamide group.
Scientific Research Applications
4-Chloro-N-(2,2-dimethylpropyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial properties.
Biological Studies: Employed in studies to understand the mechanism of action of sulfonamide drugs and their interactions with biological targets.
Industrial Chemistry: Utilized in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,2-dimethylpropyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their inability to grow and replicate.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1,2-dimethylpropyl)benzamide
- N-(2-Chloro-1-methylpropyl)benzamide
- 2-Chloro-N-(1,5-dimethylhexyl)benzamide
Uniqueness
4-Chloro-N-(2,2-dimethylpropyl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable in various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C11H16ClNO2S |
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Molecular Weight |
261.77 g/mol |
IUPAC Name |
4-chloro-N-(2,2-dimethylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO2S/c1-11(2,3)8-13-16(14,15)10-6-4-9(12)5-7-10/h4-7,13H,8H2,1-3H3 |
InChI Key |
FXUIXKXTBPOFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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